molecular formula C17H12FN5 B1673996 7-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline CAS No. 1025802-62-3

7-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline

Cat. No.: B1673996
CAS No.: 1025802-62-3
M. Wt: 305.31 g/mol
InChI Key: VJIMKNSHIOSWQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 7-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline typically involves multiple steps, starting with the preparation of the fluoropyridine and triazole intermediates. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

7-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluoropyridine and triazole moieties contribute to its binding affinity and selectivity towards these targets . The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential and optimize its use in drug development .

Comparison with Similar Compounds

Properties

IUPAC Name

7-[1-(2-fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5/c1-11-16(13-7-6-12-4-2-8-19-14(12)10-13)21-22-23(11)15-5-3-9-20-17(15)18/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIMKNSHIOSWQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(N=CC=C2)F)C3=CC4=C(C=CC=N4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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